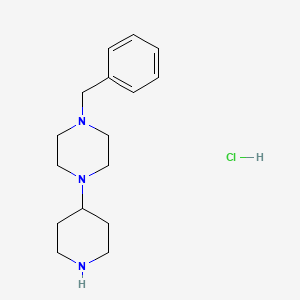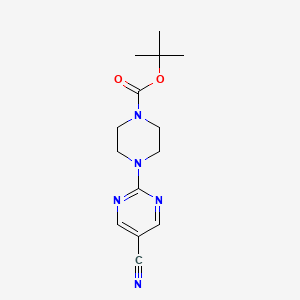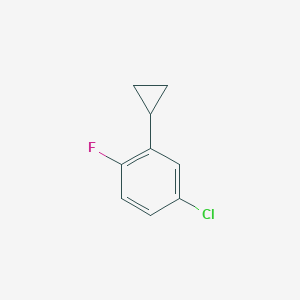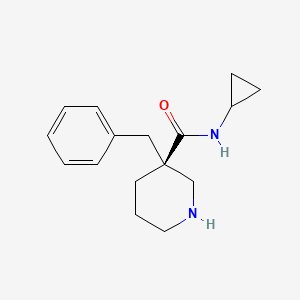![molecular formula C12H24N2O2 B11720236 tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate](/img/structure/B11720236.png)
tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is known for its use in organic synthesis, particularly in the protection of amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under mild conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate is used as a protecting group for amines. It helps in preventing unwanted side reactions during multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in the selective modification of biomolecules .
Medicine: In medicinal chemistry, it is used in the development of drugs, particularly those targeting enzymes and receptors. It aids in the stabilization of drug molecules .
Industry: The compound finds applications in the production of polymers and resins. It is used as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under physiological conditions, making it useful in drug design. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity through covalent bonding .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- N-Boc-ethylenediamine
Comparison: tert-Butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate is unique due to its specific structure, which provides enhanced stability and selectivity in chemical reactions. Compared to tert-butyl carbamate, it offers better protection for amines and is more resistant to hydrolysis. N-Boc-ethanolamine and N-Boc-ethylenediamine are similar in their use as protecting groups but differ in their specific applications and reactivity .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15)/b13-9- |
InChI Key |
GBQCWTIAMWDUCH-LCYFTJDESA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)OC(C)(C)C)/C(C)(C)C |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11720162.png)


![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)

![N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720180.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B11720187.png)
![[3-(Methoxymethyl)adamantan-1-yl]methanol](/img/structure/B11720192.png)
![5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720195.png)



![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11720223.png)

